2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide
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Overview
Description
2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is a chemical compound with the molecular formula C9H12N4O3S and a molecular weight of 256.29 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide typically involves the reaction of 2-amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of substituted benzoxazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide can be compared with other similar compounds, such as:
- 2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-carboxamide
- 2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-phosphonate
These compounds share similar chemical structures but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its sulfonamide group, which imparts specific chemical reactivity and biological activity .
Properties
IUPAC Name |
2-hydrazinyl-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3S/c1-13(2)17(14,15)6-3-4-8-7(5-6)11-9(12-10)16-8/h3-5H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWZYKHFBLUNRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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